molecular formula C13H13BO2S B13360440 (4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid

(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B13360440
M. Wt: 244.1 g/mol
InChI Key: ZMNJJWBDNVFQPE-UHFFFAOYSA-N
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Description

(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound with the molecular formula C13H13BO2S. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is a white to off-white crystalline powder that is soluble in organic solvents like methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4’-(methylthio)-[1,1’-biphenyl]-2-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid are similar to laboratory-scale methods but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines, alcohols, or electrophiles like alkyl halides.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

    Substituted Boronic Acids: Formed through substitution reactions.

Mechanism of Action

The primary mechanism of action for (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methylthio group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both the biphenyl and methylthio groups. This combination enhances its reactivity in cross-coupling reactions and provides additional functionalization options through oxidation and substitution reactions. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H13BO2S

Molecular Weight

244.1 g/mol

IUPAC Name

[2-(4-methylsulfanylphenyl)phenyl]boronic acid

InChI

InChI=1S/C13H13BO2S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9,15-16H,1H3

InChI Key

ZMNJJWBDNVFQPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=C(C=C2)SC)(O)O

Origin of Product

United States

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